The compound 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a complex organic molecule notable for its potential biological applications. This compound features a unique structural framework that includes a 1,2,4-oxadiazole ring, which is often associated with various pharmacological activities. The presence of bromine and multiple nitrogen-containing heterocycles enhances its chemical reactivity and biological profile.
This compound can be classified as a heterocyclic organic compound, specifically an oxadiazole derivative. Oxadiazoles are five-membered rings containing two nitrogen atoms and are known for their diverse biological properties, including anti-inflammatory and anticancer activities. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques such as chromatography may be employed for purification.
The molecular formula for 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is . The structure consists of:
The molecular weight is approximately 396.25 g/mol, and its SMILES representation provides insight into its connectivity: C1=NC(=N1)C(=O)N=C(N)C(C(CO)C1CCOCC1)C(C)=C(C=C).
The compound can undergo various chemical reactions typical for oxadiazoles and pyridines:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for compounds containing oxadiazole rings generally involves interactions with biological targets such as enzymes or receptors. For instance:
Data from biological assays would be necessary to elucidate specific mechanisms related to this compound.
The physical properties include:
Chemical properties may include:
Relevant data should be gathered through experimental studies to confirm these properties.
The compound's potential applications span several fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: